molecular formula C19H22N2O4 B8237718 Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate

Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate

Cat. No.: B8237718
M. Wt: 342.4 g/mol
InChI Key: GOONWYXYJZFYMK-UHFFFAOYSA-N
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Description

Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines and alcohols due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-methoxyphenylmethyl)ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbamate group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to protect amine and alcohol functionalities during multi-step synthesis.

    Biology: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to release active compounds under specific conditions.

    Industry: Utilized in the synthesis of polymers and materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate primarily involves the cleavage of the carbamate group under specific conditions, such as enzymatic hydrolysis or acidic/basic conditions. This cleavage releases the active amine or alcohol, which can then exert its biological or chemical effects. The molecular targets and pathways involved depend on the specific application and the nature of the released compound.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the methoxyphenylmethyl group, making it less specific in its applications.

    Phenyl carbamate: Contains a phenyl group instead of the benzyl group, leading to different reactivity and stability.

    Ethyl carbamate: A simpler carbamate with an ethyl group, used primarily in different contexts such as food chemistry.

Uniqueness: Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate is unique due to the presence of the methoxyphenylmethyl group, which imparts specific properties such as increased stability and targeted reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

benzyl N-[1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-14(21-19(23)25-13-15-8-4-3-5-9-15)18(22)20-12-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONWYXYJZFYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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